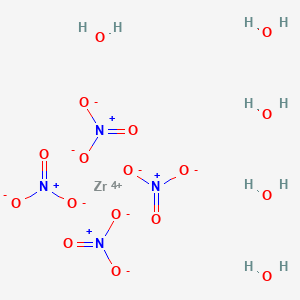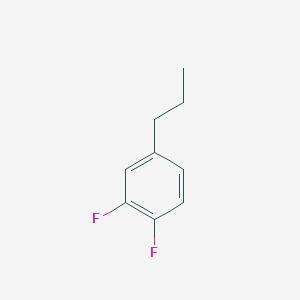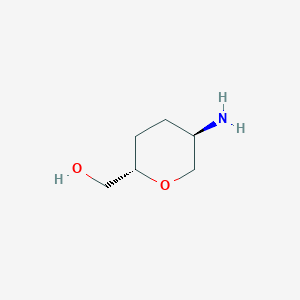
Zirconium nitrate pentahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zirconium nitrate pentahydrate is a chemical compound with the formula Zr(NO₃)₄·5H₂O. It is a hydrated form of zirconium nitrate and appears as transparent plates. This compound is known for its high solubility in water and alcohol, and it is acidic in aqueous solutions. This compound is primarily used in various industrial and scientific applications due to its unique properties as an oxidizing agent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Zirconium nitrate pentahydrate can be synthesized by dissolving zirconium dioxide in nitric acid and then evaporating the solution until it is dry. This process results in the formation of this compound crystals. An alternative method involves the reaction of zirconium tetrachloride with dinitrogen pentoxide, followed by purification through sublimation in a vacuum .
Industrial Production Methods: In industrial settings, this compound is produced by dissolving zirconium dioxide in nitric acid under controlled conditions. The solution is then evaporated to obtain the pentahydrate form. This method is preferred due to its simplicity and efficiency in producing high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Zirconium nitrate pentahydrate undergoes various chemical reactions, including:
Oxidation: As an oxidizing agent, it can facilitate the oxidation of other substances.
Reduction: It can be reduced to zirconium hydroxide in the presence of a base such as ammonium hydroxide.
Substitution: It can participate in substitution reactions where nitrate groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Typically involves organic or inorganic substrates in the presence of this compound.
Reduction: Requires a base like ammonium hydroxide to precipitate zirconium hydroxide.
Substitution: Involves ligands such as chloride or sulfate ions under controlled conditions.
Major Products:
Oxidation: Produces oxidized organic or inorganic compounds.
Reduction: Forms zirconium hydroxide.
Substitution: Results in various zirconium complexes depending on the substituting ligand.
Applications De Recherche Scientifique
Zirconium nitrate pentahydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of zirconium-based compounds and materials.
Biology: Employed in the preparation of zirconium-based catalysts for biological reactions.
Medicine: Investigated for its potential use in drug delivery systems and biomedical applications.
Industry: Utilized in the production of advanced ceramics, coatings, and catalysts
Mécanisme D'action
The mechanism of action of zirconium nitrate pentahydrate involves its ability to act as an oxidizing agent. It can donate oxygen atoms to other substances, facilitating their oxidation. This property is particularly useful in catalytic processes and chemical synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Zirconyl nitrate: Another zirconium-based compound with similar properties but different hydration states.
Hafnium nitrate: A chemically similar compound with hafnium instead of zirconium.
Titanium nitrate: Shares similar chemical behavior but contains titanium instead of zirconium.
Uniqueness: Zirconium nitrate pentahydrate is unique due to its high solubility, strong oxidizing properties, and ease of preparation. Compared to zirconyl nitrate, it is more soluble and easier to handle in aqueous solutions. Hafnium nitrate and titanium nitrate, while similar, have different reactivity profiles and applications due to the distinct properties of hafnium and titanium .
Propriétés
IUPAC Name |
zirconium(4+);tetranitrate;pentahydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4NO3.5H2O.Zr/c4*2-1(3)4;;;;;;/h;;;;5*1H2;/q4*-1;;;;;;+4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKDNDQLOWPOBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Zr+4] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H10N4O17Zr |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-benzylpiperidin-1-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]pyridazine-3-carboxamide](/img/structure/B3237993.png)
![2-[(5-Bromothiophen-2-yl)formamido]propanoic acid](/img/structure/B3238006.png)
![2-{[4-(Dimethylamino)phenyl]formamido}propanoic acid](/img/structure/B3238008.png)
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]hexanoic acid](/img/structure/B3238017.png)
![2-Bromo-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3238024.png)







